molecular formula C17H12N4OS B2622134 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide CAS No. 847387-64-8

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide

Cat. No. B2622134
CAS RN: 847387-64-8
M. Wt: 320.37
InChI Key: NHFRDETWUNEHQO-UHFFFAOYSA-N
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Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have received significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Mechanism of Action

While the specific mechanism of action for “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide” is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyrimidines have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the development of new synthetic methods and chemosynthetic strategies for these structures is very meaningful . This could lead to the development of new drugs with enhanced activities and minimum toxicity .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(15-6-2-9-23-15)19-13-5-1-4-12(10-13)14-11-21-8-3-7-18-17(21)20-14/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFRDETWUNEHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide

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